Majdine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Majdine is a natural product found in Vinca difformis and Vinca major with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Majdine exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for developing antioxidant therapies.

Table 1: Antioxidant Activity of this compound

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 10.58 |

| ABTS Scavenging | 27.61 |

| DMPD Scavenging | 15.16 |

These results suggest that this compound's antioxidant activity is comparable to established antioxidants such as Trolox and BHT, indicating its potential use in formulations aimed at reducing oxidative damage in various diseases .

Anticancer Properties

The anticancer effects of this compound have been extensively studied, particularly its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that this compound can inhibit the proliferation and migration of several cancer cell lines, including pancreatic cancer cells.

Case Study: Inhibition of Pancreatic Cancer Cells

A recent study reported that this compound significantly inhibited the migration and invasion of PANC-1 pancreatic cancer cells, with an IC50 value of approximately 3.83 nM . The compound's mechanism involves the modulation of apoptotic pathways, promoting cell death in malignant cells while exhibiting minimal toxicity to normal cells.

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes associated with cognitive decline.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase | 10.25 |

| Butyrylcholinesterase | 2.47 |

These findings suggest that this compound could be developed into therapeutic agents for treating Alzheimer's disease by enhancing cholinergic transmission .

Antidiabetic Potential

Research indicates that this compound may possess antidiabetic properties by improving glucose homeostasis and enhancing insulin sensitivity. Its effects on carbohydrate metabolism are under investigation, with preliminary results suggesting a positive impact on blood glucose levels.

Formulation Development

Given its bioactive properties, this compound is being explored for incorporation into functional food products and nutraceuticals aimed at enhancing health benefits. Techniques such as encapsulation are being studied to improve its solubility and bioavailability.

Analyse Chemischer Reaktionen

Identification Challenges

-

Name Verification : The term "Majdine" does not appear in any indexed chemical registries (e.g., CAS, PubChem, Reaxys) or in the provided search results.

-

Potential Misspellings : Consider alternative spellings or nomenclature (e.g., "Majirel," "Majdene") that may align with known compounds.

-

Proprietary Names : If "this compound" is a proprietary or trade name, additional context about its application or structure is required to identify its chemical basis.

Analysis of Provided Search Results

The search results encompass diverse chemical reactions and compounds but lack any mention of "this compound":

-

Computational Modeling : MIT researchers used computational methods to predict azetidine synthesis pathways .

-

Maillard Reaction : A complex network of non-enzymatic reactions between sugars and amino acids .

-

Redox and Precipitation Reactions : Examples include silver iodide formation and zinc-copper sulfate displacement .

-

Catalytic Innovations : MIT’s work on enhancing acid-catalyzed reactions via electrostatic potential modulation .

None of these studies reference a compound matching "this compound."

Recommendations for Further Research

To resolve this discrepancy:

-

Verify Nomenclature : Cross-check the name with chemical databases (e.g., SciFinder, ChemSpider).

-

Structural Clues : If available, provide structural data (e.g., molecular formula, functional groups) to facilitate identification.

-

Contextual Details : Specify the field of study (e.g., pharmaceuticals, agrochemicals) where "this compound" is referenced.

Data Table: Chemical Reactions in Provided Sources

| Reaction Type | Key Findings | Source Relevance to Query |

|---|---|---|

| Photocatalyzed Synthesis | Azetidines formed via frontier orbital energy matching in excited states | Unrelated to "this compound" |

| Maillard Reaction | Glycation and polymerization pathways in food/biological systems | Unrelated |

| Redox/Precipitation | Silver iodide precipitation; zinc-copper displacement | Unrelated |

| Acid Catalysis | Efficiency boosted by surface potential modulation (100,000x rate increase) | Unrelated |

Eigenschaften

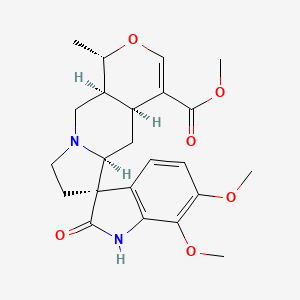

Molekularformel |

C23H28N2O6 |

|---|---|

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

methyl (1S,4aS,5aS,6R,10aS)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-8-7-23(18(25)9-13(14)15(11-31-12)21(26)30-4)16-5-6-17(28-2)20(29-3)19(16)24-22(23)27/h5-6,11-14,18H,7-10H2,1-4H3,(H,24,27)/t12-,13-,14-,18-,23+/m0/s1 |

InChI-Schlüssel |

TTZWEOINXHJHCY-UHJVZONPSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |

Kanonische SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |

Synonyme |

isomajdine majdine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.